(1S,3R)-Transfluthrin

Description

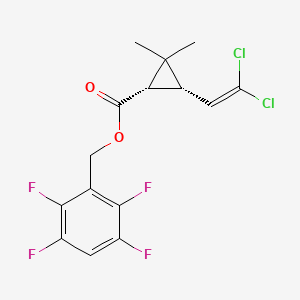

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12Cl2F4O2 |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11-/m1/s1 |

InChI Key |

DDVNRFNDOPPVQJ-RDDDGLTNSA-N |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C |

Origin of Product |

United States |

Stereochemistry and Enantiomeric Considerations in Transfluthrin Research

Structural Isomerism and Chiral Centers in Transfluthrin (B58387)

Transfluthrin, chemically known as (2,3,5,6-tetrafluorophenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, possesses two chiral centers within its cyclopropane (B1198618) ring. nih.gov This structural feature gives rise to the potential for multiple stereoisomers. The spatial arrangement of the substituents around these chiral carbons dictates the specific isomeric form of the molecule.

The presence of two chiral centers in the cyclopropane ring of transfluthrin allows for the existence of four stereoisomers. These can be categorized into two pairs of enantiomers, which are non-superimposable mirror images of each other. Furthermore, these pairs can exist as either cis or trans diastereomers, depending on the orientation of the substituents relative to the plane of the cyclopropane ring.

The four primary stereoisomers are:

(1R,3S)-transfluthrin and (1S,3R)-transfluthrin : These are a pair of enantiomers with a trans configuration.

(1R,3R)-transfluthrin and (1S,3S)-transfluthrin : These constitute a pair of enantiomers with a cis configuration.

The subject of this article, this compound, is one of the trans enantiomers. The commercial form of transfluthrin is predominantly the (1R,3S) isomer, which is also referred to as the 1R-trans configuration. nih.gov

Enantioselective Properties and Differential Biological Responses

The specific stereochemistry of each transfluthrin isomer plays a critical role in its interaction with biological targets, leading to significant differences in their insecticidal and repellent activities. This enantioselectivity is a well-documented phenomenon among pyrethroid insecticides.

Research has demonstrated a clear distinction in the biological efficacy of the different transfluthrin stereoisomers. The insecticidal and repellent actions of pyrethroids are primarily mediated through their interaction with voltage-gated sodium channels in the nervous system of insects. nih.gov

A pivotal study on the repellency of transfluthrin against Aedes aegypti mosquitoes revealed that the activation of these sodium channels is essential for its biological activity. The research showed that the (1S)-cis isomer of transfluthrin, which does not activate sodium channels, consequently fails to elicit a repellent response. nih.gov In contrast, the commercially available transfluthrin, which is the (1R)-trans configuration, effectively activates these channels, leading to its characteristic repellent and insecticidal effects. nih.gov While direct comparative data on the insecticidal activity of the (1S,3R) enantiomer is not extensively detailed in publicly available literature, the established high efficacy of the (1R,3S) isomer suggests a significant difference in potency between the two trans-enantiomers, a common trait in pyrethroids where one enantiomer is markedly more active.

Table 1: Comparative Biological Activity of Transfluthrin Stereoisomers

| Stereoisomer | Configuration | Biological Activity (Repellency) | Mechanism of Action |

| (1R,3S)-transfluthrin | 1R-trans | Active | Activates sodium channels |

| This compound | 1S-trans | Significantly less active (inferred) | Weak or no activation of sodium channels |

| (1S,3S)-transfluthrin | 1S-cis | Inactive | Does not activate sodium channels |

| (1R,3R)-transfluthrin | 1R-cis | Inactive | Does not activate sodium channels |

This table is generated based on available research findings. The activity of the (1S,3R) and (1R,3R) isomers is inferred from the established principles of pyrethroid stereochemistry and the demonstrated inactivity of the (1S)-cis isomer.

The profound differences in the biological activity of transfluthrin's stereoisomers underscore the critical importance of stereoisomeric purity in research and commercial formulations. The bioefficacy of transfluthrin is directly dependent on the purity of the R-enantiomer. researchgate.net The use of transfluthrin with varying or uncharacterized isomeric compositions can lead to inconsistent and unreliable experimental results.

Table 2: Enantiomeric Composition of Various Commercial Transfluthrin Samples Data adapted from Pauluhn & Ozaki, 2015.

| Sample ID | Source | (1R)-trans Isomer (%) | (1S)-trans Isomer (%) |

| TFL-R | Reference | 98.2 | <1.0 |

| TFL-GI | Generic (India) | 95.6 | 2.5 |

| TFL-GII | Generic (India) | 95.0 | 2.9 |

| TFL-GIII | Generic (India) | 95.6 | 2.3 |

| TFL-GIV | Generic (China) | 91.7 | 4.4 |

| TFL-GV | Generic (China) | 92.8 | 3.7 |

| TFL-GVI | Generic (India) | 96.8 | 1.9 |

| TFL-GVII | Generic (India) | 47.8 | 47.8 |

| TFL-GVIII | Generic (India) | 97.7 | 0.8 |

| TFL-GIX | Generic (India) | 51.2 | 48.4 |

This interactive table allows for the sorting of data by column.

Stereochemical Analysis and Separation Methodologies

The determination of the enantiomeric composition of transfluthrin is crucial for quality control and research purposes. Several analytical techniques have been developed for the stereochemical analysis and separation of pyrethroid isomers.

The primary methods for the chiral separation of pyrethroids, including transfluthrin, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , often employing chiral stationary phases (CSPs). These CSPs create a chiral environment that allows for the differential interaction of the enantiomers, resulting in their separation.

For transfluthrin specifically, the Collaborative International Pesticides Analytical Council (CIPAC) has an established method for determining enantiomeric purity. This method utilizes chiral capillary gas chromatography with flame ionization detection (FID) to separate the stereoisomers and quantify the fraction of the (1S)-trans isomer. cipac.org

The general approach for stereochemical analysis involves:

Sample Preparation: Dissolving the transfluthrin sample in a suitable organic solvent.

Chromatographic Separation: Injecting the sample into a GC or HPLC system equipped with a chiral column. The choice of the chiral stationary phase is critical for achieving successful separation.

Detection and Quantification: As the separated isomers elute from the column at different times, they are detected by a suitable detector (e.g., FID for GC, UV for HPLC). The peak areas are then used to calculate the relative proportions of each enantiomer.

Synthetic Methodologies for Transfluthrin and Its Stereoisomers

Chemical Synthesis Pathways for Transfluthrin (B58387)

Key Precursors and Reaction Steps

The synthesis of transfluthrin fundamentally relies on two key precursor molecules. researchgate.net The first is the acid component, specifically the acid chloride of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, often referred to as permethric acid chloride. quickcompany.inresearchgate.net For the synthesis of the biologically active isomer, the optically active (1R,3S)-permethric acid chloride is used. nih.gov The second key precursor is the alcohol component, 2,3,5,6-tetrafluorobenzyl alcohol. researchgate.netgoogle.com

The manufacturing process can be summarized in two main steps:

Formation of the Acid Chloride : Permethric acid is reacted with a chlorinating agent, commonly thionyl chloride, to convert the carboxylic acid group into a more reactive acid chloride. This step is crucial for activating the acid for the subsequent esterification. quickcompany.in

Esterification : The prepared (1R,3S)-permethric acid chloride is then reacted with 2,3,5,6-tetrafluorobenzyl alcohol. quickcompany.innih.gov This condensation reaction is typically carried out in an organic solvent, such as toluene. google.comgoogle.com An acid scavenger like pyridine (B92270) may be used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product. google.comgoogle.com The reaction temperature is carefully controlled, often between 40-55°C, to ensure the completion of the reaction. google.com After the reaction, the mixture undergoes washing and solvent removal to yield the final transfluthrin product. google.comgoogle.com

| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (Permethric acid chloride) | C₈H₉Cl₃O | 227.52 | Provides the cyclopropane (B1198618) ring and dichlorovinyl group; the core structure of the acid moiety. |

| 2,3,5,6-Tetrafluorobenzyl alcohol | C₇H₄F₄O | 180.10 | The alcohol component that forms the ester with the acid chloride. |

| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating agent used to convert permethric acid to its more reactive acid chloride derivative. |

| Toluene | C₇H₈ | 92.14 | Organic solvent for the esterification reaction. |

| Pyridine | C₅H₅N | 79.10 | Acts as an acid scavenger to neutralize HCl produced during esterification. |

Esterification and Cyclopropane Ring Chemistry

Esterification: The core of transfluthrin synthesis is the esterification reaction, a formal condensation that links the two main precursors. nih.gov This process is a classic example of nucleophilic acyl substitution, where the oxygen atom of the 2,3,5,6-tetrafluorobenzyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the permethric acid chloride. The use of the acid chloride derivative of permethric acid, rather than the carboxylic acid itself, significantly increases the reaction rate.

Cyclopropane Ring Chemistry: The cyclopropane ring is a critical structural motif in transfluthrin and other pyrethroids, contributing to their insecticidal activity. wikipedia.org This highly strained three-membered ring presents unique synthetic challenges. wikipedia.orgmarquette.edu The synthesis of the permethric acid precursor involves a cyclopropanation reaction, a process that creates this ring structure. wikipedia.org The stereochemistry of the substituents on the cyclopropane ring is crucial for the biological activity of the final molecule. The rigidity of the ring helps to hold the pendant functional groups in a specific spatial orientation, which is vital for its interaction with the target site in insects, the voltage-gated sodium channels. herts.ac.uk

Stereoselective Synthesis Approaches

Transfluthrin has two chiral centers, meaning it can exist as four different stereoisomers. who.intwho.int However, the insecticidal activity is primarily associated with the (1R,3S) isomer, which is also referred to as the 1R-trans isomer. nih.govwho.int Consequently, the other three isomers (1S-trans, 1S-cis, and 1R-cis) are considered impurities. who.intwho.int Therefore, stereoselective synthesis is paramount in manufacturing to maximize the yield of the active component.

Enantioselective Synthesis Strategies

The primary strategy for producing enantiomerically pure transfluthrin involves the use of an optically active precursor. nih.gov The synthesis starts with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as (+)-1R-trans-permethric acid. nih.govgoogle.com By using the enantiomerically pure acid chloride derived from this starting material, the desired stereochemistry is carried through the esterification process to the final product. This approach ensures that the resulting transfluthrin is predominantly the active (1R,3S) isomer, with purities often exceeding 98%. nih.gov The focus of the enantioselective strategy is therefore on the resolution or asymmetric synthesis of the cyclopropanecarboxylic acid precursor, rather than on the esterification step itself.

Formation and Analysis of Manufacturing-Related Impurities

During the synthesis of transfluthrin, several byproducts and impurities can be formed. The presence of these impurities must be carefully monitored and controlled to ensure the quality and consistency of the final product. The World Health Organization (WHO) and other regulatory bodies specify maximum limits for certain relevant impurities. who.intwho.int

Permethric Acid Anhydride (B1165640) and Related Byproducts

One of the most significant manufacturing-related impurities is permethric acid anhydride. who.intwho.int Its full chemical name is (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride. who.intcipac.org This impurity is formed from the self-condensation of two molecules of the permethric acid precursor. Another potential impurity is any unreacted permethric acid chloride. who.intwho.int

The analysis and quantification of these impurities are critical quality control steps. Specific analytical methods have been developed and validated for this purpose.

Permethric Acid Anhydride: This impurity is typically determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV). who.int The Collaborative International Pesticides Analytical Council (CIPAC) has established a specific method (CIPAC 5105/m) for its analysis. who.intcipac.org

Other Stereoisomers: The presence of the other three stereoisomers of transfluthrin is monitored using a combination of Gas Chromatography with Flame Ionization Detection (GC-FID) and a chiral HPLC-UV identity test. who.int

General Impurities: A range of other manufacturing impurities are often determined by GC-FID or HPLC-UV. who.intwho.int

The specified maximum limit for permethric acid anhydride in technical grade transfluthrin is typically 0.1 g/kg. who.intwho.int

| Impurity Name | Common Abbreviation | Typical Maximum Limit | Primary Analytical Method |

| (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | PAA | 0.1 g/kg | HPLC-UV |

| (1S,3R)-Transfluthrin (and other stereoisomers) | 1S-trans isomer | Not individually specified; part of overall purity calculation | GC-FID and Chiral HPLC-UV |

| (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | Permethric acid chloride | Not specified; monitored as a process impurity | HPLC-UV or GC-FID |

Control of Stereoisomeric Purity in Synthetic Products

The insecticidal activity of transfluthrin is predominantly associated with the (1R,3S) isomer, commonly referred to as the 1R-trans isomer. who.intnih.gov Consequently, controlling the stereoisomeric purity during synthesis is of paramount importance to maximize efficacy and meet regulatory standards, which often classify other stereoisomers as impurities. who.int The synthesis of transfluthrin involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with 2,3,5,6-tetrafluorobenzyl alcohol. nih.govresearchgate.net The stereochemical control, therefore, focuses on obtaining the chiral cyclopropanecarboxylic acid precursor, specifically (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, in high enantiomeric excess.

Several strategies are employed to achieve high stereoisomeric purity in the final transfluthrin product. A primary industrial method involves the synthesis and separation of diastereomeric esters. This classical resolution technique utilizes a chiral alcohol to react with the racemic cyclopropanecarboxylic acid, forming diastereomers that can be separated by physical means such as crystallization. Once separated, the desired diastereomer is hydrolyzed to yield the enantiomerically pure acid, which is then esterified with 2,3,5,6-tetrafluorobenzyl alcohol.

More advanced methodologies focus on asymmetric synthesis, which aims to create the desired stereoisomer directly, thereby avoiding resolution steps and improving atom economy. These methods often employ chiral catalysts to direct the formation of the key cyclopropane ring structure. Asymmetric cyclopropanation reactions, for instance, can be catalyzed by transition metal complexes ligated with chiral ligands. Although specific catalysts for transfluthrin's precursor are often proprietary, research in asymmetric catalysis has demonstrated the efficacy of catalysts based on metals like rhodium, copper, and ruthenium with chiral ligands for analogous transformations.

Another significant approach is the use of chiral phase-transfer catalysts (PTCs). These catalysts, often derived from naturally occurring chiral sources like cinchona alkaloids, can facilitate stereoselective reactions under heterogeneous conditions, which is advantageous for industrial-scale production. austinpublishinggroup.com The catalyst forms a chiral ion pair with a reactant, guiding the steric outcome of the subsequent reaction to favor one enantiomer over the other.

The final purity of the technical grade transfluthrin is rigorously monitored. Modern analytical techniques, particularly enantioselective high-performance liquid chromatography (HPLC), are crucial for separating and quantifying all four possible stereoisomers (1R-trans, 1S-trans, 1R-cis, and 1S-cis). who.int Regulatory bodies like the Collaborative International Pesticides Analytical Council (CIPAC) have established validated enantioselective analytical methods to ensure the quality of commercial transfluthrin. who.int These methods are capable of confirming that the active 1R-trans isomer content meets the required specifications, which can be as high as 98.5%. who.int

The table below summarizes the key stereoisomers of transfluthrin and their typical classification in technical grade products.

| Stereoisomer Configuration | Common Name | Classification |

| (1R,3S) | 1R-trans | Active Substance |

| (1S,3R) | 1S-trans | Impurity |

| (1R,3R) | 1R-cis | Impurity |

| (1S,3S) | 1S-cis | Impurity |

The successful control of stereoisomeric purity is a critical aspect of transfluthrin manufacturing, directly impacting its biological activity and regulatory compliance. The evolution from classical resolution to asymmetric catalysis reflects a continuous drive for more efficient and sustainable synthetic processes in the agrochemical industry.

Molecular and Biochemical Mechanism of Action of Transfluthrin

Interaction with Voltage-Gated Sodium Channels (VGSC)

The primary molecular target of (1S,3R)-Transfluthrin, like other pyrethroids, is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in the nervous system of insects. nih.govresearchgate.net Transfluthrin's interaction with these channels leads to profound disruptions in neuronal function.

Modulatory Effects on Channel Gating and Ion Flux

This compound binds to the open state of VGSCs and modifies their gating characteristics. ijcrt.orgmdpi.com This binding allosterically modulates the channel's conformation, leading to a delay in their closure. nih.gov The prolonged opening of these channels results in an extended influx of sodium ions into the neuron during what should be the repolarization phase of an action potential. ijcrt.org Specifically, upon repolarization, transfluthrin (B58387) induces a characteristic "tail-current" in voltage-clamp experiments, which signifies the prolonged open state of the sodium channels. plos.org This effect is stereospecific, as the inactive 1S-cis isomer of transfluthrin does not induce this tail current, indicating its inability to act on sodium channels. plos.orgnih.gov

Table 1: Modulatory Effects of this compound on Voltage-Gated Sodium Channels

| Parameter | Effect of this compound | Consequence |

|---|---|---|

| Channel Gating | Delays closure of the channel | Prolonged open state |

| Ion Flux | Increases influx of sodium ions (Na+) | Altered membrane potential |

| Tail Current | Induces a significant tail current | Indicator of delayed channel closing |

Sustained Depolarization and Delayed Inactivation Phenomena

The continuous and unregulated influx of sodium ions caused by this compound leads to a sustained depolarization of the neuronal membrane. ijcrt.orgmdpi.com This persistent depolarization disrupts the normal resting potential of the neuron, making it unable to properly reset for subsequent action potentials. nih.gov Furthermore, transfluthrin inhibits the inactivation of the sodium channels, a crucial process for terminating the action potential. nih.govdigitellinc.com This dual effect of promoting activation and inhibiting inactivation results in a state of constant neuronal excitation. nih.govresearchgate.net

Neurophysiological Effects in Target Organisms

The molecular alterations at the VGSC level translate into significant and observable neurophysiological effects in insects, ultimately leading to incapacitation and death.

Mechanisms of Behavioral Modification: Spatial Repellency and Irritancy

Beyond its insecticidal action, this compound is a potent spatial repellent, causing insects to move away from a treated area without direct contact. The mechanisms underlying this repellency are multifaceted.

Quantitative Characterization of Avoidance Responses

This compound is recognized for its significant spatial repellency, deterring insects from entering a treated area even at non-lethal concentrations. smolecule.comnih.gov This avoidance behavior is a critical aspect of its effectiveness in personal and area protection against vector-borne diseases.

Numerous studies have quantitatively characterized these avoidance responses across various insect species. For instance, in Aedes aegypti mosquitoes, transfluthrin has been shown to cause spatial repellency at concentrations as low as 1 ppm in hand-in-cage assays. smolecule.comnih.govdigitellinc.com These assays demonstrated a significant reduction in mosquito landings on treated surfaces compared to controls, without inducing neurotoxic effects or mortality at such low concentrations. smolecule.com

Research has also explored the dose-dependent nature of these avoidance responses. One study on several mosquito species, including Anopheles minimus and Anopheles dirus, found that at a lethal concentration of 50 (LC₅₀), transfluthrin exhibited strong avoidance behavior, with escape rates of 60.1% and 80% respectively. nih.gov This was significantly higher than the 5% escape rate observed in Aedes aegypti at the same concentration, highlighting species-specific differences in sensitivity and behavioral response. nih.gov

Further studies using an excito-repellency assay system have distinguished between contact excitation (irritancy) and non-contact repellency. In Aedes aegypti, after adjusting for non-contact escape, the true contact excitation resulted in a moderate behavioral avoidance, with escape rates between 26.5% and 43.3% at concentrations ranging from LC₅₀ to LC₉₉. nih.gov

The repellent effect of transfluthrin has also been quantified in other arthropods. In an in vitro vertical climb assay with different tick species, transfluthrin deterred 75% of Dermacentor variabilis, 67% of Amblyomma americanum, and 50% of Ixodes scapularis. nih.gov

The following table summarizes the quantitative data on the avoidance responses to Transfluthrin from various studies:

| Species | Assay Type | Concentration | Observed Effect |

| Aedes aegypti | Hand-in-cage | 1 ppm | Significant reduction in landings, spatial repellency |

| Anopheles minimus | Excito-repellency | LC₅₀ | 60.1% escape |

| Anopheles dirus | Excito-repellency | LC₅₀ | 80% escape |

| Aedes aegypti | Excito-repellency | LC₅₀ | 5% escape |

| Aedes aegypti | Excito-repellency (Contact) | LC₅₀ - LC₉₉ | 26.5% - 43.3% escape |

| Dermacentor variabilis | Vertical Climb | Not specified | 75% deterrence |

| Amblyomma americanum | Vertical Climb | Not specified | 67% deterrence |

| Ixodes scapularis | Vertical Climb | Not specified | 50% deterrence |

Structure-Activity Relationships Influencing Molecular Targets

The insecticidal and repellent properties of pyrethroids like this compound are intrinsically linked to their three-dimensional structure. The specific arrangement of atoms, or stereochemistry, dictates how effectively the molecule can interact with its target site, the voltage-gated sodium channels in the insect's nervous system. nih.govmdpi.com

Pyrethroids act by binding to these sodium channels, modifying their gating kinetics, which disrupts normal nerve function. nih.govnih.gov They enhance the activation and inhibit the deactivation and inactivation of these channels, leading to prolonged channel opening. nih.govnih.gov This results in repetitive nerve discharges, membrane depolarization, and ultimately, paralysis. nih.gov

The structure of this compound, a Type I pyrethroid, is crucial for its activity. Type I pyrethroids are characterized by the absence of an α-cyano group. researchgate.net The specific (1R,3S) configuration of the cyclopropane (B1198618) ring and the trans orientation of the substituents are critical for its potent insecticidal effect. nih.govmichberk.com

Studies have shown that different stereoisomers of a pyrethroid can have vastly different biological activities. mdpi.commichberk.com For instance, the 1S-cis isomer of transfluthrin, which does not activate sodium channels, fails to elicit a repellent response in Aedes aegypti. nih.govdigitellinc.comresearchgate.net This provides strong evidence that the activation of sodium channels is the primary mechanism behind transfluthrin's repellency and that the specific (1S,3R)-trans configuration is essential for this activity. nih.govdigitellinc.com

The binding of pyrethroids to the sodium channel is thought to occur at two distinct receptor sites, PyR1 and PyR2. nih.gov However, recent research on the Aedes aegypti sodium channel (AaNaᵥ1-1) suggests that transfluthrin has a unique mode of action compared to other pyrethroids like permethrin (B1679614) and deltamethrin (B41696). nih.gov While permethrin and deltamethrin induce a characteristic "tail current" upon repolarization, transfluthrin induces a unique persistent current. nih.gov Molecular docking studies indicate that the tetrafluorophenyl ring of transfluthrin binds to alpha helices S5, P1, and S6 within the pyrethroid receptor sites, but not to the S4-S5 linker helices, which are important for the action of other pyrethroids. nih.gov This distinct interaction pattern at the molecular target likely contributes to its specific toxicological and repellent properties.

Environmental and Biological Degradation of Transfluthrin

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation of (1S,3R)-Transfluthrin primarily involves its interaction with water and light, leading to its transformation into less complex molecules.

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 5 | 25 | > 1 year |

| 7 | 25 | > 1 year |

| 9 | 25 | 14 days |

Photolytic Degradation Processes

This compound is susceptible to photolytic degradation when exposed to light with wavelengths greater than 290 nm. who.intwho.int The primary mechanism of photodegradation is indirect photolysis, which involves radicals generated in the surrounding medium. who.intwho.int Direct photodegradation is not expected to be a significant process, as indicated by the UV absorption spectrum of the compound. who.intwho.int

The rate of photolytic degradation can be relatively rapid. In air, the estimated half-life of transfluthrin (B58387) due to indirect photolysis is approximately 1.6 days. regulations.gov In aquatic environments, the extrapolated half-life has been reported to be between 17 and 26 hours. who.int The major degradation products formed during photolysis in aquatic systems are 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) and 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH). regulations.govregulations.gov These degradates can account for up to 53% and 83% of the applied transfluthrin, respectively. regulations.govregulations.gov General photodegradation pathways for pyrethroids can include isomerization, ester bond cleavage, and decarboxylation. nih.govnih.gov

| Environmental Compartment | Half-life | Major Degradation Products |

|---|---|---|

| Air (indirect photolysis) | ~1.6 days | Not specified |

| Aquatic Systems (indirect photolysis) | 17 - 26 hours | 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH), 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH) |

Biotic Degradation Mechanisms

Microorganisms in soil and aquatic environments, as well as metabolic processes within target organisms, play a crucial role in the breakdown of this compound.

Microbial Degradation in Soil and Aquatic Systems

Microbial degradation is a significant pathway for the dissipation of this compound in the environment. In soil, the compound undergoes microbial degradation within a matter of days, with a reported half-life of 1 to 1.9 days. regulations.gov In aerobic aquatic systems, the degradation process is slower, occurring over weeks with a half-life of 1 to 2 weeks. regulations.gov

The degradation of pyrethroids by microorganisms, such as bacteria and fungi, is a well-documented process. nih.gov These microorganisms can utilize pyrethroids as a source of carbon or break them down through co-metabolism. nih.gov The initial and most common step in the microbial degradation of pyrethroids is the hydrolysis of the ester bond, catalyzed by esterase enzymes. nih.gov While specific microbial species responsible for the degradation of this compound are not extensively detailed in the available literature, the general pathways of pyrethroid biodegradation are applicable.

Identification of Biotransformation Products

The primary biotransformation product of this compound in soil is 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH), which has been found at levels up to 39% of the applied parent compound. regulations.govregulations.gov In aquatic systems, both 2,3,5,6-tetrafluorobenzyl alcohol (TFB-OH) and 2,3,5,6-tetrafluorobenzoic acid (TFB-COOH) are formed as major degradates. regulations.govregulations.gov These are the same major products identified in abiotic degradation pathways, suggesting that both biotic and abiotic processes contribute to their formation.

In a study on rats, the major urinary metabolites were identified as 2,3,5,6-tetrafluorobenzyl alcohol, 2,3,5,6-tetrafluorobenzoic acid, and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, further confirming the cleavage of the ester linkage as a primary metabolic step.

Insect Metabolic Detoxification Pathways

Insects possess metabolic enzyme systems that can detoxify insecticides, leading to resistance. The primary enzymes involved in the detoxification of pyrethroids are cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes are involved in the oxidative metabolism of a wide range of foreign compounds. nih.gov

In the case of this compound, P450-mediated detoxification does occur. nih.gov However, the presence of the tetrafluorobenzyl moiety in the transfluthrin molecule makes it less susceptible to hydroxylation by P450s compared to other pyrethroids. nih.gov This results in lower levels of metabolic resistance to transfluthrin in some pyrethroid-resistant insect strains. nih.gov The low resistance levels observed for transfluthrin are only weakly synergized by known P450 inhibitors like piperonyl butoxide (PBO). nih.gov This suggests that while P450s contribute to its metabolism, their impact on resistance is less pronounced than with other pyrethroids. nih.gov

Role of Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s) are a critical family of enzymes involved in the metabolism of a vast array of endogenous and exogenous compounds. researchgate.net In insects, one of the principal functions of P450s is the detoxification of xenobiotics, including insecticides like pyrethroids. researchgate.netnih.govnih.gov These enzymes catalyze oxidative reactions that typically render lipid-soluble compounds more water-soluble, facilitating their excretion. mdpi.com Enhanced P450 activity is a major mechanism of insecticide resistance in many insect species, as it allows the resistant individuals to metabolize the insecticide at a higher rate. nih.govmdpi.com P450-mediated resistance can arise from the overexpression of specific P450 genes. mdpi.com The detoxification process involves the P450 enzymes, their essential electron donor NADPH-cytochrome P450-reductase (CPR), and occasionally cytochrome b5. nih.gov Studies have confirmed that P450 enzymes play a role in the detoxification of Transfluthrin. researchgate.net

Specific P450 Variants Involved in Transfluthrin Metabolism (e.g., CYP6P9a, CYP6P9b)

Research has identified specific P450 variants that are key to pyrethroid resistance and are involved in the metabolism of Transfluthrin. In the major malaria vector Anopheles funestus, the duplicated and highly overexpressed P450 alleles, CYP6P9a and CYP6P9b, are primary drivers of resistance to pyrethroids such as deltamethrin (B41696) and permethrin (B1679614). nih.govnih.gov

To understand their interaction with Transfluthrin, these enzymes were expressed recombinantly and tested in vitro. nih.gov The studies revealed that while both CYP6P9a and CYP6P9b interact with Transfluthrin, they metabolize it at very low rates. nih.gov This low depletion rate helps explain the observed lack of significant resistance to Transfluthrin in mosquito strains where these enzymes are overexpressed. nih.gov Instead of detecting hydroxylated metabolites, which are common products of P450 activity, the incubation of Transfluthrin with CYP6P9a and CYP6P9b in the presence of the cofactor NADPH resulted in the formation of a single M-2 metabolite. nih.govresearchgate.net This suggests an oxidative attack on the gem-dimethyl substituted cyclopropyl (B3062369) part of the molecule. nih.gov

| Enzyme Variant | Observation | Detected Metabolite | Implication |

|---|---|---|---|

| CYP6P9a | Low depletion of Transfluthrin after incubation. nih.gov | M-2 metabolite detected in the presence of NADPH. researchgate.net | The enzyme interacts with but does not efficiently degrade Transfluthrin. nih.gov |

| CYP6P9b | Low depletion of Transfluthrin after incubation. nih.gov | M-2 metabolite detected in the presence of NADPH. researchgate.net | Similar to CYP6P9a, shows limited metabolic capacity towards Transfluthrin. nih.gov |

Influence of Molecular Structure (e.g., Fluorination) on Metabolic Resilience

The molecular structure of Transfluthrin, particularly its multi-fluorinated benzyl (B1604629) ring, plays a significant role in its resilience to metabolic degradation. The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which makes fluorinated compounds challenging to biodegrade. mdpi.comresearchgate.net This inherent stability can enhance a molecule's resistance to metabolic processes. researchgate.net

In the case of Transfluthrin and its derivatives, this structural feature contributes to its effectiveness against pyrethroid-resistant insect strains. Studies on An. funestus showed that Transfluthrin and other multi-fluorinated derivatives exhibit low resistance ratios, indicating a lack of cross-resistance with other pyrethroids that are more readily detoxified by P450s. nih.gov For instance, while deltamethrin toxicity was strongly synergized by P450 inhibitors (over 100-fold), the toxicity of Transfluthrin was only weakly affected. nih.gov This suggests that the P450s responsible for resistance are less effective at metabolizing the fluorinated structure of Transfluthrin. nih.gov Research has shown that Transfluthrin derivatives with a para-fluorinated benzyl ring displayed the lowest resistance ratios. nih.gov

| Compound | Key Structural Feature | Resistance Ratio (RR) |

|---|---|---|

| Transfluthrin (TF) | Tetrafluorobenzyl ring | 2.51 |

| TF-1 | para-fluorinated benzyl ring | < 2 |

| TF-5 (fenfluthrin) | para-fluorinated benzyl ring | 1.88 |

Contribution of Other Detoxification Enzymes (e.g., Esterases, GSTs)

While P450s are a major pathway for insecticide metabolism, other enzyme families, such as carboxylesterases (CarE or ESTs) and glutathione (B108866) S-transferases (GSTs), also play a significant role in the detoxification of xenobiotics in insects. nih.govmdpi.com These enzymes often work in concert with P450s to break down and eliminate harmful substances.

Esterases (ESTs): These enzymes are crucial in the degradation of pyrethroids, as they cleave the central ester bond that is characteristic of this class of insecticides. mdpi.com This hydrolysis reaction is often a primary step in detoxification, breaking the insecticide into less toxic alcohol and acid metabolites. nih.gov Elevated esterase activity has been linked to pyrethrin resistance in mosquitoes. nih.gov

Glutathione S-Transferases (GSTs): GSTs are another important family of detoxification enzymes. nih.gov They catalyze the conjugation of reduced glutathione to a wide range of substrates, including insecticide metabolites. mdpi.com This process increases the water solubility of the compounds, which facilitates their subsequent excretion from the organism. mdpi.com Increased GST activity has been correlated with the detoxification of insecticides and the development of resistance in various insect species. mdpi.comnih.govresearchgate.net

Together, these enzyme systems form a comprehensive detoxification network that can metabolize insecticides. The relative importance of each pathway can vary depending on the specific insecticide and insect species.

Insecticide Resistance Mechanisms Against Transfluthrin

Characterization of Target-Site Resistance

Target-site resistance involves genetic modifications at the insecticide's point of action, reducing its binding affinity and, consequently, its toxic effect. For pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov

Pyrethroids exert their insecticidal effect by binding to the VGSC, prolonging its open state and causing paralysis, often referred to as "knockdown." nih.gov However, single or multiple point mutations in the gene encoding the VGSC can lead to amino acid substitutions that alter the channel's structure. nih.gov These structural changes can prevent or reduce the binding of pyrethroid molecules, rendering the insecticide less effective. nih.gov This form of resistance is widely known as knockdown resistance (kdr). nih.gov

Several kdr mutations have been identified in various insect species, conferring resistance to a range of pyrethroids. researchgate.net While metabolic resistance is the primary driver of pyrethroid resistance in some major malaria vectors like Anopheles funestus, target-site mutations can still play a role and are a significant factor in other species. nih.gov For instance, the L1014F mutation in the VGSC has been shown to affect pyrethroids and can have an impact on the efficacy of (1S,3R)-Transfluthrin. nih.gov The presence of multiple kdr mutations within a single insect can lead to higher levels of resistance. nih.govnih.gov

Below is a table detailing common kdr mutations found in the voltage-gated sodium channels of various insect vectors.

| Mutation | Amino Acid Change | Domain Location | Associated Insect Species |

| L1014F | Leucine to Phenylalanine | Domain II, Segment 6 | Anopheles gambiae, Culex quinquefasciatus, Aedes aegypti |

| L1014S | Leucine to Serine | Domain II, Segment 6 | Anopheles gambiae, Culex pipiens |

| V1016G | Valine to Glycine | Domain II, Segment 6 | Aedes aegypti |

| F1534C | Phenylalanine to Cysteine | Domain III, Segment 6 | Aedes aegypti |

| S989P | Serine to Proline | Domain II, Segment 5 | Aedes aegypti |

Analysis of Metabolic Resistance Mechanisms

Metabolic resistance is a critical defense mechanism where insects exhibit an enhanced ability to detoxify and eliminate insecticides before they can reach their target site. nih.gov This is often achieved through the overexpression of detoxification enzymes. scienceopen.com

A primary form of metabolic resistance to pyrethroids is mediated by the overexpression of cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes are part of a large and diverse family of proteins that play a central role in the oxidative metabolism of a wide range of foreign compounds, including insecticides. wits.ac.za In resistant insect populations, specific P450 genes are often found to be significantly upregulated, leading to higher quantities of the corresponding enzymes. wits.ac.zamdpi.com

This increased enzymatic activity allows the insect to break down the pyrethroid molecule into less toxic, water-soluble metabolites that can be more easily excreted. nih.gov In the major malaria vector Anopheles funestus, pyrethroid resistance is primarily driven by metabolic resistance associated with the upregulation of P450s, particularly CYP6P9a and CYP6P9b. lstmed.ac.uk Similarly, in Anopheles gambiae, CYP6P3 has been identified as a key P450 that is overexpressed in resistant populations. plos.org The overexpression of these P450s has been linked to the failure of pyrethroid-based vector control tools. nih.gov

The table below lists some of the key cytochrome P450 enzymes and their role in conferring resistance to pyrethroids in different insect species.

| P450 Enzyme | Insect Species | Role in Resistance |

| CYP6P9a | Anopheles funestus | Key determinant of pyrethroid resistance. nih.gov |

| CYP6P9b | Anopheles funestus | Key determinant of pyrethroid resistance. nih.gov |

| CYP6P3 | Anopheles gambiae | Significantly overexpressed in pyrethroid-resistant populations. plos.orgplos.org |

| CYP6M2 | Anopheles gambiae | Frequently associated with pyrethroid resistance. plos.org |

| CYP6D1 | Musca domestica (House fly) | Associated with monooxygenase-mediated pyrethroid resistance. wits.ac.za |

To confirm the direct role of overexpressed P450s in pyrethroid resistance, functional characterization studies are essential. mdpi.com These studies often involve heterologous expression systems, where the gene for a specific P450 is inserted into and expressed in another organism, such as insect cells or bacteria. lstmed.ac.uk The resulting recombinant enzyme can then be tested for its ability to metabolize specific insecticides in vitro. mdpi.com

Such studies have demonstrated that P450s identified in resistant insect populations, like CYP6P3 in Anopheles gambiae, can indeed metabolize both alpha-cyano and non-alpha-cyano pyrethroids. plos.org However, the molecular structure of the pyrethroid plays a significant role in its susceptibility to P450-mediated detoxification. This compound is notable in this regard; its polyfluorinated structure appears to protect it from P450 oxidation at common sites of metabolic attack. lstmed.ac.uk This inherent tolerance to detoxification by certain P450s contributes to its efficacy against some pyrethroid-resistant strains. nih.gov

Synergism Studies and Resistance Mitigation Strategies

To combat metabolic resistance, synergists can be employed. These are compounds that, while having little to no insecticidal activity on their own, can enhance the potency of an insecticide by inhibiting the detoxification enzymes in the insect. nih.govcomplianceservices.com

Piperonyl butoxide (PBO) is a well-known synergist that functions by inhibiting the activity of cytochrome P450 monooxygenases. nih.govsemanticscholar.org When co-formulated with a pyrethroid, PBO blocks the metabolic pathway that would otherwise detoxify the insecticide, thereby restoring its efficacy against resistant insect populations. plos.orgnih.gov The use of PBO can significantly increase the lethality of pyrethroids against resistant strains. researchgate.netnih.gov

In addition to PBO, certain azole fungicides, such as prochloraz (B1679089) and triflumizole (B33211), have been identified as extremely potent, nanomolar inhibitors of microsomal P450s. nih.govnih.gov Studies on pyrethroid-resistant Anopheles funestus have shown that while the toxicity of this compound is only weakly synergized by P450 inhibitors, the toxicity of other pyrethroids like deltamethrin (B41696) can be enhanced by over 100-fold. nih.govnih.gov This indicates a strong involvement of P450s in deltamethrin resistance in this strain and highlights the potential of synergists to mitigate this resistance mechanism. nih.govnih.gov

The following table summarizes the synergistic effect of P450 inhibitors on the toxicity of pyrethroids in a resistant strain of Anopheles funestus (FUMOZ-R).

| Insecticide | Synergist | Synergistic Ratio (SR) |

| Deltamethrin | Piperonyl Butoxide (PBO) | >100-fold |

| Deltamethrin | Triflumizole | >100-fold |

| Deltamethrin | 1-Aminobenzotriazole (1-ABT) | >100-fold |

| This compound | Piperonyl Butoxide (PBO) | Weakly synergized |

| This compound | Triflumizole | Weakly synergized |

| This compound | 1-Aminobenzotriazole (1-ABT) | Weakly synergized |

Cross-Resistance Profiles with Other Pyrethroids

This compound exhibits a varied cross-resistance profile with other pyrethroids, which is significantly influenced by the insect species and the specific resistance mechanisms present in the population. The primary mechanisms governing pyrethroid resistance are target-site insensitivity, primarily due to mutations in the voltage-gated sodium channel gene (often referred to as knockdown resistance or kdr), and metabolic resistance mediated by detoxification enzymes like cytochrome P450s. nih.govbiodiversitylibrary.org

In the case of Anopheles funestus, a major malaria vector, a pyrethroid-resistant strain (FUMOZ-R) with high levels of P450-mediated resistance to deltamethrin and cypermethrin (B145020) showed only a very low level of cross-resistance to transfluthrin (B58387). nih.gov This suggests that the specific P450 enzymes overexpressed in this strain are highly effective at detoxifying deltamethrin and cypermethrin but are significantly less effective against transfluthrin. The low resistance ratio for transfluthrin in this highly pyrethroid-resistant mosquito strain indicates its potential as a tool in managing resistance mediated by certain detoxification enzymes. nih.gov

Conversely, in Anopheles gambiae, another primary malaria vector, the presence of the L1014F kdr mutation is a major driver of resistance to a range of pyrethroids. biodiversitylibrary.orgresearchgate.net Studies have shown a strong correlation between the frequency of the kdr allele and resistance to pyrethroids like deltamethrin and permethrin (B1679614). biodiversitylibrary.orgresearchgate.net A laboratory study on Anopheles gambiae revealed significant cross-resistance between a deltamethrin-resistant line and transfluthrin, and vice-versa, suggesting that target-site mutations like kdr can confer cross-resistance to transfluthrin. researchgate.net

In Aedes aegypti, the vector for dengue and other arboviruses, pyrethroid resistance is also a significant issue. A pyrethroid-resistant field strain of Ae. aegypti demonstrated reduced susceptibility to transfluthrin compared to a susceptible laboratory strain. mdpi.com While this particular study did not calculate a formal resistance ratio, the data clearly indicated a lower mortality rate in the resistant strain when exposed to the same concentrations of transfluthrin. mdpi.com Other research on Ae. aegypti has identified specific kdr mutations that confer varying levels of resistance to a wide array of pyrethroids, with resistance levels ranging from 3.9- to 56-fold. nih.gov The presence of such mutations is likely to contribute to cross-resistance to transfluthrin in this species. For instance, a field population of Ae. aegypti was found to have developed resistance to both permethrin (6% mortality in a WHO tube bioassay) and transfluthrin (56% mortality), indicating a degree of cross-resistance. mdpi.com

The following table summarizes the cross-resistance profiles of this compound with other pyrethroids in different mosquito species.

Table 1: Cross-Resistance Profiles of this compound with Other Pyrethroids in Mosquito Vectors

| Species | Resistant Strain | Primary Resistance Mechanism | Pyrethroid with High Resistance | Resistance Ratio (RR) to Other Pyrethroids | This compound Resistance Ratio (RR) | Reference(s) |

|---|---|---|---|---|---|---|

| Anopheles funestus | FUMOZ-R | P450-mediated detoxification | Deltamethrin, Cypermethrin | Deltamethrin: 223, Cypermethrin: 78 | 2.5 | nih.gov |

| Anopheles gambiae | Tiassale-S derived | L1014F kdr mutation | Deltamethrin | Significant cross-resistance observed | Significant cross-resistance observed | researchgate.netresearchgate.net |

Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Development of Resistance in Response to Sublethal Exposure to Transfluthrin

Sublethal exposure to this compound can act as a significant selection pressure, leading to the development of resistance in insect populations. This process can occur through the selection of individuals with pre-existing resistance mechanisms or through the induction of detoxification pathways. nih.govnih.gov

A controlled laboratory selection experiment with the malaria vector Anopheles gambiae demonstrated that recurrent sublethal exposure to transfluthrin over 33 generations led to a rapid and significant increase in resistance. researchgate.net This increase in resistance was strongly associated with an increased frequency of the L1014F kdr mutation, a well-known target-site resistance mechanism. researchgate.net This study provides direct evidence that sublethal exposure to transfluthrin can select for and increase the prevalence of key resistance alleles within a population. Interestingly, the selection with transfluthrin also resulted in a broad metabolic response, including the overexpression of some cytochrome P450 enzymes that have been previously linked to resistance to other pyrethroids. researchgate.net

The development of resistance through sublethal exposure is not limited to direct toxic effects. In Aedes aegypti, insensitivity to the spatial repellent action of transfluthrin has been shown to be a heritable trait linked to decreased insecticide susceptibility. nih.gov In one study, a strain of Ae. aegypti that was insensitive to the repellent effects of transfluthrin was produced through selective breeding of non-responding individuals over four generations. This repellent-insensitive strain also exhibited decreased susceptibility to the toxic effects of transfluthrin in bottle bioassays and a higher frequency of the V1016I kdr mutation. nih.gov This indicates that behavioral resistance, such as the insensitivity to spatial repellency, can be linked to and co-selected with physiological resistance mechanisms under the pressure of sublethal exposure.

The implications of these findings are significant for vector control strategies that rely on the spatial repellency of volatile pyrethroids like transfluthrin. Prolonged exposure of mosquito populations to sublethal concentrations of transfluthrin in and around homes could inadvertently select for individuals that are not only less repelled but also more resistant to the lethal effects of this and other pyrethroids. nih.gov This underscores the importance of monitoring for changes in both susceptibility and behavioral responses in target vector populations where transfluthrin is used.

The following table summarizes key findings on the development of resistance in response to sublethal exposure to this compound.

Table 2: Development of Resistance in Mosquitoes Following Sublethal Exposure to this compound

| Species | Exposure Method | Number of Generations | Observed Effects | Associated Mechanisms | Reference(s) |

|---|---|---|---|---|---|

| Anopheles gambiae | Controlled selection with sublethal doses | 33 | Rapid increase in resistance to transfluthrin | Increased frequency of the L1014F kdr mutation, broad metabolic response (P450s) | researchgate.net |

Advanced Analytical Methodologies for Transfluthrin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methodologies for transfluthrin (B58387). Gas and liquid chromatography, in particular, are extensively utilized for their efficiency in separating transfluthrin from complex sample matrices and quantifying it with high precision.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS, GCxGC-ToF-MS)

Gas chromatography is a robust and widely adopted technique for the analysis of thermally stable and volatile compounds like transfluthrin. The choice of detector is critical and is often dictated by the required sensitivity and the complexity of the sample matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a common method for the routine quantification of transfluthrin in insecticide formulations. cipac.orgijariit.com This technique is valued for its reliability, cost-effectiveness, and straightforward operation. ijariit.com A typical GC-FID method involves the separation of transfluthrin on a capillary column, such as an HP-5 or Rxi-5ms, followed by detection using a flame ionization detector. cipac.orgijariit.com Method validation studies have demonstrated excellent linearity, with correlation coefficients (r) often exceeding 0.999. cipac.orgijariit.com The precision of GC-FID methods is also noteworthy, with relative standard deviations (%RSD) for repeatability being well within acceptable limits. cipac.org The limit of quantification (LOQ) for transfluthrin using GC-FID can be as low as 0.01% w/w in certain products. cipac.org

| Parameter | Value | Reference |

| Column | HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness | cipac.org |

| Injector Temperature | 290°C | cipac.org |

| Detector Temperature | 300°C | cipac.org |

| Oven Temperature Program | 190°C | cipac.org |

| Retention Time | ~5.7 minutes | cipac.org |

| Linearity (r) | 0.99998 | cipac.org |

| Limit of Quantification (LOQ) | 0.01% w/w | cipac.org |

| Limit of Detection (LOD) | 0.005% w/w | cipac.org |

| A summary of typical GC-FID parameters for transfluthrin analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) offers a higher degree of selectivity and sensitivity compared to GC-FID, making it an invaluable tool for the confirmation of transfluthrin and its analysis in complex biological and environmental samples. nih.govmedwinpublisher.orgunjani.ac.id In GC-MS, the mass spectrometer acts as a highly specific detector, providing structural information that can be used to unequivocally identify the compound. medwinpublisher.org For instance, a sensitive and accurate GC/MS method utilizing negative chemical ionization (NCI) has been developed for the quantification of transfluthrin in rat plasma and brain tissue. nih.gov This method demonstrated a linear range of 1.0-400.0 ng/mL in plasma and 4.0-400.0 ng/mL in brain homogenate. nih.gov The use of thermal desorption-gas chromatography-electron ionization-mass spectrometry (TD-GC-EI-MS) has also been explored for the detection of trace airborne concentrations of transfluthrin, achieving a limit of detection of 2.6 parts per quadrillion by volume (ppqv). researchgate.net

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-ToF-MS) represents a cutting-edge technique for the analysis of pesticides in highly complex matrices, such as tobacco extracts. gcms.cz GCxGC provides enhanced selectivity by employing a two-column system with different stationary phases, while the ToF-MS allows for rapid acquisition of full mass spectra, which is essential for identifying both target and non-target pesticides. gcms.cz This powerful combination effectively eliminates interferences that might be present in a one-dimensional GC-MS analysis. gcms.cz

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a versatile and widely used technique for the analysis of pyrethroids, including transfluthrin. cdc.govnih.govresearchgate.netslideshare.net This method is particularly suitable for compounds that are not sufficiently volatile or are thermally labile. The separation is typically achieved on a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water. researchgate.netslideshare.net Detection is performed by monitoring the absorbance of the eluent at a specific wavelength where the analyte exhibits strong absorption. HPLC-UV methods have been successfully developed and validated for the simultaneous determination of multiple pesticides in water samples. researchgate.netslideshare.net These methods demonstrate good linearity over a wide concentration range and can achieve low limits of detection (LOD) in the parts-per-billion (ppb) range. researchgate.netslideshare.net

| Parameter | Value | Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm | slideshare.net |

| Mobile Phase | Acetonitrile/Water (4:1 v/v) | slideshare.net |

| Flow Rate | 1.5 mL/min | slideshare.net |

| Detection Wavelength | 220 nm | slideshare.net |

| Linearity (r²) | >0.990 | slideshare.net |

| An example of HPLC-UV conditions for pesticide analysis. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful analytical tool for pesticide residue analysis due to its superior speed, resolution, and sensitivity. nih.govsasa.gov.uk This technique combines the high separation efficiency of UPLC, which utilizes columns with smaller particle sizes, with the high selectivity and sensitivity of a tandem mass spectrometer. UPLC-MS/MS methods have been developed for the simultaneous determination of multiple pyrethroids in various matrices, including rat plasma. nih.gov A key advantage of UPLC-MS/MS is the ability to perform quantitation in complex samples with minimal sample preparation, often requiring just a simple protein precipitation step. nih.gov The use of multiple reaction monitoring (MRM) mode in the mass spectrometer ensures high specificity and reduces matrix interference. ca.gov

Enantioselective Chromatographic Methods for Stereoisomer Analysis

Transfluthrin possesses two chiral centers, resulting in four possible stereoisomers. As the biological activity of these stereoisomers can differ significantly, enantioselective analytical methods are crucial for a comprehensive understanding of its efficacy and environmental fate.

Chiral chromatography is the primary technique for separating the stereoisomers of transfluthrin. A notable example is a CIPAC (Collaborative International Pesticides Analytical Council) method that employs chiral capillary gas chromatography with flame ionization detection to separate the stereoisomers of transfluthrin and determine the fraction of the 1S-trans isomer. cipac.org

In addition to chiral GC, chiral High-Performance Liquid Chromatography (HPLC) is also a powerful technique for the enantioselective separation of pyrethroids. nih.govnih.gov This is often achieved using a chiral stationary phase, such as a Lux Cellulose-1 column. fao.org The mobile phase typically consists of a mixture of hexane (B92381) and an alcohol like isopropanol. nih.gov The development of enantioselective UPLC-MS/MS methods is also a significant advancement, allowing for the determination of pyrethroid enantiomers at trace levels in complex food and environmental samples. fao.org

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure of transfluthrin and are often used in conjunction with chromatographic methods for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unequivocal identification and structural confirmation of (1S,3R)-Transfluthrin. This non-destructive analytical method provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei, primarily protons (¹H NMR).

In the context of Transfluthrin analysis, ¹H-NMR is routinely used in conjunction with other methods like mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) to confirm the identity of the active ingredient and its related manufacturing impurities in technical grade products. who.intwho.int The NMR spectrum of Transfluthrin provides a unique fingerprint, with distinct signals corresponding to each proton in the molecule. The chemical shift, integration (signal area), and coupling patterns of these signals allow researchers to verify the integrity of the cyclopropane (B1198618) ring, the dichlorovinyl group, and the tetrafluorobenzyl ester moiety. researchgate.net

Furthermore, NMR is pivotal for stereochemical analysis. Since this compound has two chiral centers, it can exist as four possible stereoisomers. While chiral chromatography is often the primary method for separating these isomers, NMR can aid in the structural characterization of the separated compounds. who.int The spatial arrangement of atoms influences the magnetic environment of the protons, leading to subtle but measurable differences in the NMR spectrum that can help distinguish between isomers. researchgate.net Quantitative NMR (qNMR) also serves as a primary ratio method for determining the purity of analytical standards, offering high precision and direct traceability to the International System of Units (SI). sigmaaldrich.com

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for accurate and sensitive analysis of this compound, particularly when dealing with complex environmental and biological samples where the analyte is present at trace concentrations. The goal is to isolate Transfluthrin from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction and Solid-Phase Microextraction (SPME)

Liquid-Liquid Extraction (LLE) is a conventional yet robust method for extracting Transfluthrin from biological tissues. This technique operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous or semi-aqueous sample and an organic solvent. In a notable case study, Transfluthrin was successfully extracted from human viscera (liver, spleen, kidney, and brain) using ethyl acetate (B1210297) as the organic solvent. medwinpublisher.org The procedure involved homogenizing the tissue, followed by partitioning the analyte into the ethyl acetate phase, which was then separated, dried, and concentrated for subsequent analysis by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). medwinpublisher.org

Solid-Phase Microextraction (SPME) represents a more modern, solvent-minimal approach that integrates sampling, extraction, and concentration into a single step. SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample (either by direct immersion in a liquid or exposure to the headspace above a sample), the analyte partitions from the sample matrix into the fiber coating. While specific studies on SPME for Transfluthrin are not widely detailed, the technique has been successfully developed and validated for numerous other pyrethroids in matrices such as water, vegetables, and fruits. nih.govnih.gov The key to a successful SPME method lies in the optimization of several parameters, as outlined in the table below.

| Parameter | Description | Typical Considerations for Pyrethroid Analysis |

|---|---|---|

| Fiber Coating | The stationary phase that extracts the analyte. Common types include Polydimethylsiloxane (PDMS) and PDMS/Divinylbenzene (DVB). | PDMS/DVB is often chosen for its ability to extract a broad range of analytes, including pyrethroids. nih.gov |

| Extraction Mode | Direct Immersion (DI) for liquids or Headspace (HS) for volatile compounds in solid or liquid samples. | Direct Immersion is commonly used for water samples, while Headspace SPME can be effective for air or soil matrices. |

| Extraction Time & Temperature | Affects the kinetics and equilibrium of the partitioning process. | Higher temperatures can increase volatility but may decrease partitioning into the fiber. Times are optimized to achieve equilibrium or consistent pre-equilibrium extraction. nih.gov |

| Sample pH and Ionic Strength | Can influence the chemical form of the analyte and its partitioning behavior. | Adjusting pH and adding salt (e.g., NaCl) can "salt out" the analyte, improving its transfer to the fiber coating. |

| Desorption | Release of the analyte from the fiber into the analytical instrument. | Thermal desorption is used for GC analysis, while solvent desorption is used for HPLC. |

Air Sampling and Thermal Desorption

Given Transfluthrin's volatility, which allows it to act as an airborne insecticide, methods for its detection and quantification in air are essential for exposure assessment and efficacy studies. A highly sensitive method involves active air sampling followed by thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS).

In this technique, a known volume of air is drawn through a sorbent tube, typically packed with a material like Tenax®, which effectively traps the airborne Transfluthrin molecules. After sampling, the tube is placed in a thermal desorber, where it is rapidly heated. This process releases the trapped analytes into a stream of inert gas, which carries them directly into the GC-MS for separation and detection. This method provides excellent sensitivity, allowing for the quantification of trace levels of airborne Transfluthrin. sigmaaldrich.com

Detailed parameters for a validated TD-GC-MS method for airborne Transfluthrin are presented below.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Sampling Adsorbent | Tenax®-loaded tube | sigmaaldrich.com |

| Sampling Volume | 9 L over 1 hour | sigmaaldrich.com |

| Primary Desorption Temperature | ≥ 300 °C (minimum for optimal recovery) | sigmaaldrich.com |

| Analytical Technique | Thermal Desorption-Gas Chromatography-Electron Ionization-Mass Spectrometry (TD-GC-EI-MS) | sigmaaldrich.com |

| Limit of Detection (LOD) | 2.6 ppqv (parts per quadrillion by volume) | sigmaaldrich.com |

| Linear Range | 74–74,000 ppqv | sigmaaldrich.com |

| Correlation Coefficient (r²) | 0.9981 | sigmaaldrich.com |

Application in Environmental Monitoring and Biological Studies

The advanced analytical methodologies described are instrumental in monitoring the presence of this compound in various environments and understanding its metabolic fate in biological systems.

Environmental Monitoring: The air sampling and TD-GC-MS method is directly applied to monitor indoor air concentrations of Transfluthrin. sigmaaldrich.com This is crucial for evaluating the performance of consumer products like mosquito repellents, assessing human exposure, and studying the spatial distribution of the compound from its source. For instance, active air sampling has been used to characterize the airborne concentration gradient of Transfluthrin released from a passive device, providing valuable data for product optimization. sigmaaldrich.com Such monitoring allows for a comparison between actual environmental concentrations and established acceptable exposure levels (AEL). wikipedia.org

Biological Studies: In biological research and toxicology, these analytical techniques are used to detect and quantify Transfluthrin and its metabolites in tissues and biological fluids. The use of LLE combined with GC-MS has been demonstrated in a forensic case study to confirm the presence of Transfluthrin in post-mortem visceral tissues. medwinpublisher.org

Furthermore, biomonitoring studies rely on these methods to track exposure in living organisms. Research in rat models has focused on identifying and quantifying urinary metabolites of Transfluthrin. These studies have established that metabolites such as 2,3,5,6-tetrafluorobenzoic acid are reliable biomarkers for assessing Transfluthrin exposure. nih.gov Developing analytical methods for these metabolites, often involving extraction from urine followed by derivatization and GC-MS analysis, is key to conducting toxicokinetic studies and understanding how the body processes the compound. nih.gov

A summary of findings from the application of these techniques in biological matrices is provided in the table below.

| Biological Matrix | Analytical Approach | Key Findings | Reference |

|---|---|---|---|

| Human Viscera (liver, kidney, etc.) | Liquid-Liquid Extraction (LLE) with ethyl acetate, followed by TLC, FTIR, and GC-MS analysis. | Confirmed the presence of the parent compound, Transfluthrin, in post-mortem tissues. | medwinpublisher.org |

| Rat Urine | Solvent extraction, derivatization, and GC-MS analysis of metabolites. | Identified 2,3,5,6-tetrafluorobenzoic acid, 2,3,5,6-tetrafluorobenzyl alcohol, and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid as major metabolites. | nih.gov |

| Rat Urine | Moment analysis of urinary excretion kinetics. | Established urinary 2,3,5,6-tetrafluorobenzoic acid as an optimal biomarker for monitoring Transfluthrin exposure. | nih.gov |

Emerging Research Areas and Future Perspectives on Transfluthrin

Rational Design of Pyrethroids to Circumvent Resistance

The emergence of resistance to pyrethroids in mosquito populations, primarily driven by metabolic detoxification and target-site insensitivity, poses a significant threat to their effectiveness. A key area of emerging research is the rational design of new pyrethroid molecules, including derivatives of transfluthrin (B58387), to overcome these resistance mechanisms.

Novel Scaffolds and Fluorination Patterns

Research into novel pyrethroid scaffolds and modified fluorination patterns is a promising avenue to combat resistance. The multi-halogenated benzyl (B1604629) structure of transfluthrin is a starting point for these investigations. Studies have shown that specific fluorination patterns on the benzyl ring can influence the molecule's susceptibility to metabolic breakdown by cytochrome P450 monooxygenases (P450s), a primary mechanism of resistance in many insect species. nih.gov

For instance, research on pyrethroid-resistant Anopheles funestus has demonstrated that while transfluthrin and some of its multi-fluorinated derivatives exhibit low levels of resistance, their efficacy can be influenced by the halogenation pattern. nih.gov Derivatives fluorinated at the para position of the benzyl ring have shown weak or no synergism with P450 inhibitors, suggesting they are less susceptible to P450-mediated detoxification. nih.gov This highlights the importance of the 4'-position for oxidative attack and suggests that strategic modifications at this site could lead to more resilient compounds. nih.gov

| Compound | LC50 FANG (μg/cm²) | LC50 FUMOZ-R (μg/cm²) | Resistance Ratio (RR) |

|---|---|---|---|

| Transfluthrin | 0.12 | 0.30 | 2.5 |

| TF-0 | 0.74 | 1.52 | 2.1 |

| TF-1 | 0.89 | 1.18 | 1.3 |

| TF-3 | 0.13 | 0.29 | 2.2 |

| TF-5 (Fenfluthrin) | 0.11 | 0.20 | 1.8 |

Investigating Complex Behavioral Responses Beyond Direct Toxicity

Spatial repellents like transfluthrin create a vector-free zone, offering protection without direct contact with the treated material. nih.govresearchgate.netnih.gov This mode of action is particularly valuable for outdoor and early evening protection, where traditional interventions like bed nets are less effective. taylorandfrancis.com Research has shown that transfluthrin can elicit spatial repellency at concentrations much lower than those required for toxicity. nih.govresearchgate.net

The behavioral responses to transfluthrin can be complex and vary between species and even between resistant and susceptible strains of the same species. nih.govplos.org For example, studies have indicated that spatial repellency is the predominant mode of action for transfluthrin against both laboratory-reared and field-collected mosquito populations. plos.org Furthermore, there is evidence that insensitivity to the spatial repellent action of transfluthrin can be a heritable trait associated with decreased insecticide susceptibility. plos.org This underscores the need for continued research into the mechanisms underlying these behavioral responses and their implications for resistance management.

Synergist Development and Mechanism Elucidation

To combat metabolic resistance, research is actively exploring the development of synergists that can inhibit the detoxification enzymes in insects, thereby restoring the efficacy of pyrethroids like transfluthrin.

Exploration of Azole Compounds as P450 Inhibitors

A significant area of focus is the identification of potent inhibitors of cytochrome P450s. Azole compounds, including certain fungicides, have emerged as promising candidates. nih.gov The nitrogen atom in the azole ring can bind to the heme iron of P450 enzymes, inhibiting their catalytic activity. nih.govresearchgate.net

Studies have identified azole fungicides like prochloraz (B1679089) and triflumizole (B33211) as extremely potent, nanomolar inhibitors of microsomal P450s in Anopheles funestus. nih.gov These compounds have been shown to strongly synergize the toxicity of pyrethroids in resistant mosquito strains. nih.gov The development of high-throughput screening assays using fluorescent probe substrates like 7-benzyloxymethoxy-4-trifluoromethylcoumarin (BOMFC) is facilitating the discovery and characterization of new P450 inhibitors. nih.gov

| Compound | IC50 (nM) |

|---|---|

| Prochloraz | 2.8 |

| Triflumizole | 12.1 |

| Piperonyl Butoxide (PBO) | 28.5 |

Cheminformatic and Computational Modeling for Predicting Activity and Metabolism

Cheminformatic and computational modeling are becoming increasingly important tools in the rational design of new insecticides and the prediction of their metabolic fate. These in silico methods can accelerate the research and development process by providing insights into structure-activity relationships and predicting the potential for metabolic resistance.

For transfluthrin, cheminformatic analyses have been used to investigate its oxidative metabolism. researchgate.net By calculating the isosurfaces of the Fukui function for an electrophilic attack, researchers can predict the sites on the molecule that are most susceptible to metabolic breakdown. researchgate.net Such analyses have provided in silico support for the proposed oxidative metabolic pathways of transfluthrin, for example, at the gem-dimethyl cyclopropyl (B3062369) moiety. researchgate.net

Physiologically based pharmacokinetic (PBPK) models are also being developed for pyrethroids to simulate their kinetics and metabolism in both target and non-target organisms. nih.govresearchgate.netnih.gov These models can incorporate factors such as age-dependent physiology and the maturation of metabolic enzymes, providing a more comprehensive understanding of pyrethroid disposition. nih.gov

Integration of Transfluthrin Research into Broader Vector Control Strategies (Focus on underlying scientific principles, not application)

The long-term success of vector control relies on the principles of Integrated Vector Management (IVM), which advocates for a rational decision-making process that combines various control methods. mentor-initiative.orgmvcac.org Research on transfluthrin is crucial for informing its role within an IVM framework. Understanding the fundamental scientific principles of its various modes of action—toxicity, spatial repellency, and irritancy—is essential for deploying it in a way that maximizes its effectiveness and minimizes the selection pressure for resistance. mentor-initiative.org

By targeting multiple aspects of vector behavior and physiology, transfluthrin can complement other interventions. mentor-initiative.org For example, its spatial repellent properties can help to reduce human-vector contact in outdoor settings where other methods may be less effective. taylorandfrancis.com The scientific understanding of how transfluthrin interacts with other control agents, the environmental factors that influence its efficacy, and the evolutionary responses of vector populations are all critical components of a sustainable and effective IVM program. mentor-initiative.org

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products